![molecular formula C9H16N4O B1527890 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine CAS No. 1247780-89-7](/img/structure/B1527890.png)
1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Overview
Description
1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that the compound may interact with pathways related to bacterial, viral, and leishmanial infections .
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have shown anti-infective activities , suggesting that the compound may have similar effects.
Biochemical Analysis
Cellular Effects
Oxadiazoles have been studied for their potential anticancer properties, suggesting that they may have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazoles can be involved in various metabolic pathways, depending on their specific structure and substituents .
Biological Activity
1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of a piperazine ring linked to a 3-methyl-1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 196.25 g/mol. Its structure can be represented as follows:
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and U937 with IC50 values in the low micromolar range .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5a | MCF-7 | 0.12 |
6a | U937 | 0.75 |
These findings suggest that modifications to the oxadiazole ring can enhance the anticancer properties of related compounds.
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Flow cytometry assays have indicated that certain derivatives can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activity .
- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes involved in cancer progression. For example, studies on related oxadiazole derivatives have shown selective inhibition of carbonic anhydrases at nanomolar concentrations .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in drug discovery:
- Cytotoxicity Against Leukemia Cells : A study showed that specific oxadiazole derivatives exhibited significant cytotoxicity against human T acute lymphoblastic leukemia cell lines with GI50 values lower than standard chemotherapeutics like doxorubicin .
- HDAC Inhibition : Research has demonstrated that some oxadiazole derivatives can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell survival .
Future Directions
The ongoing research into the biological activities of this compound suggests promising avenues for therapeutic applications. Continued exploration of its structural analogs could lead to the development of more potent anticancer agents.
Q & A
Q. Basic: How can reaction conditions be optimized for synthesizing 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine?
Methodological Answer:
Synthesis optimization involves selecting appropriate solvents, catalysts, and temperature regimes. For example:
- Solvent Systems : Dichloromethane (DCM) and water in a 2:1 ratio are effective for click chemistry reactions involving piperazine derivatives, as demonstrated in triazole synthesis ().
- Catalysts : Copper sulfate (CuSO₄·5H₂O) with sodium ascorbate enhances reaction rates in azide-alkyne cycloadditions, improving yields .
- Temperature : Room temperature (25°C) is sufficient for many coupling reactions, but reflux conditions (e.g., ethanol at 80°C) may be required for cyclization steps ().
Key Consideration : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify using silica gel chromatography ( ).
Q. Intermediate: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and oxadiazole protons (δ 8.0–8.5 ppm) ( ).
- HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95% ().
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 224.18 g/mol for related piperazine-oxadiazole analogs) .
Validation : Cross-reference with known spectra of structurally similar compounds ().
Q. Advanced: How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
Molecular docking requires:
- Target Selection : Prioritize enzymes like phosphodiesterases or kinases, as piperazine-oxadiazole hybrids often modulate these targets ().
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the oxadiazole ring’s electronegativity and piperazine’s conformational flexibility ().
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays ().
Case Study : A related 1,2,4-oxadiazole-piperazine derivative showed nM-level inhibition of VEGFR2, validated via SPR kinetics .
Q. Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Address discrepancies through:
- Structural Confirmation : Re-examine stereochemistry (e.g., axial vs. equatorial substituents on piperazine) using X-ray crystallography ().
- Assay Standardization : Ensure consistent protocols for cell viability (MTT vs. ATP-based assays) and enzyme sources (recombinant vs. tissue-extracted) ().
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, a 3,5-dimethyl substitution on oxadiazole increased cytotoxicity by 50% in one study but showed no effect in another due to solvent polarity differences .
Q. Intermediate: What strategies improve the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Control : Maintain pH 6–7 to prevent hydrolysis of the oxadiazole ring ().
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life ().
- Storage : Store at -20°C in amber vials under argon to avoid photodegradation and oxidation ( ).
Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) can predict long-term degradation patterns .
Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with substitutions on the oxadiazole (e.g., 3-methyl → 3-ethyl) and piperazine (e.g., N-acetylation) ().
- Biological Profiling : Test analogs against a panel of 10+ targets (e.g., MMP9, VEGFR2) to identify selectivity ().
- Computational Modeling : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate electronic parameters (e.g., logP, polar surface area) with activity ().
Example : A 2-fluorobenzyl-piperazine analog showed 10-fold higher potency than the parent compound due to enhanced lipophilicity .
Q. Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ().
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders ( ).
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite ().
Note : Refer to SDS data for LD₅₀ values (oral rat: >500 mg/kg estimated for analogs) and disposal guidelines .
Properties
IUPAC Name |
3-methyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7(9-11-8(2)12-14-9)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZABCDPRFSXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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